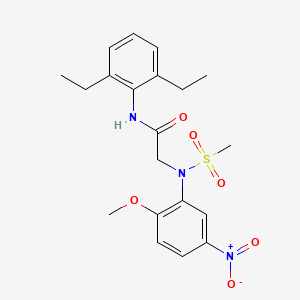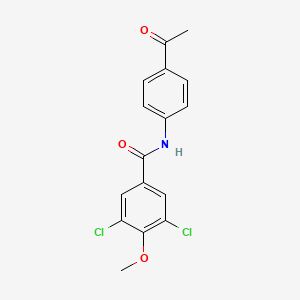![molecular formula C27H31N3O B5202867 N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)
N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has shown promising results in various scientific studies, and its synthesis method has been well-established.
Mecanismo De Acción
The mechanism of action of N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. It has also shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine has shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve dopamine levels in Parkinson's disease. This compound has also shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine has several advantages in lab experiments. It is easy to synthesize, and its purity can be easily determined by various analytical techniques. This compound has also shown to have low toxicity levels, which makes it suitable for in vitro and in vivo studies. However, its limitations include its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine. One possible direction is to study its potential therapeutic effects in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Furthermore, its pharmacokinetic and pharmacodynamic properties need to be studied to determine its efficacy and safety in humans.
Conclusion:
In conclusion, N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is a chemical compound that has shown promising results in various scientific studies. Its synthesis method has been well-established, and it has potential therapeutic properties in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine involves the condensation of 3-(benzyloxy)benzaldehyde and 4-(2,4-dimethylbenzyl)piperazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-22-11-12-26(23(2)17-22)20-29-13-15-30(16-14-29)28-19-25-9-6-10-27(18-25)31-21-24-7-4-3-5-8-24/h3-12,17-19H,13-16,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMPLBCMTNCZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)

![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5202829.png)

![N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5202836.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5202841.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)

![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)